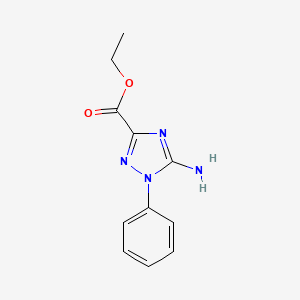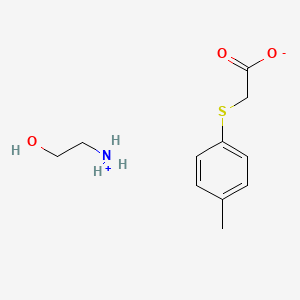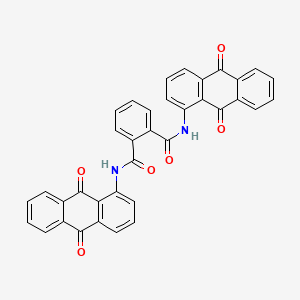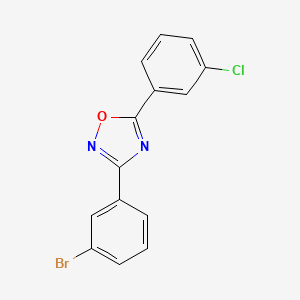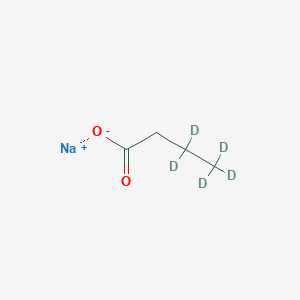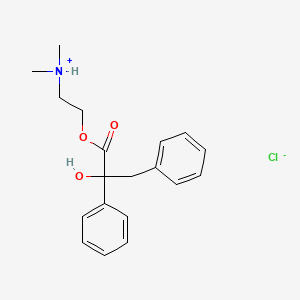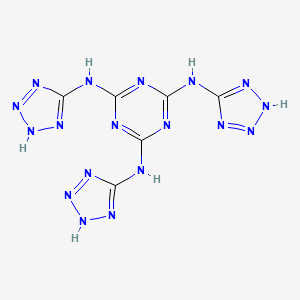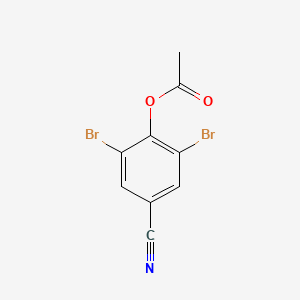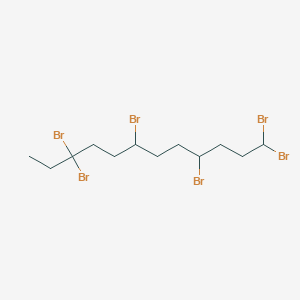
1,1,4,7,10,10-Hexabromododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabromododecane is a brominated flame retardant widely used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable component in the production of plastics, textiles, and electronic equipment. Hexabromododecane is characterized by its high bromine content, which contributes to its flame-retardant properties .
Métodos De Preparación
Hexabromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. This process typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure the desired level of bromination. The reaction is usually conducted in the presence of a solvent such as ethanol, which helps to dissolve the reactants and facilitate the reaction .
In industrial production, hexabromododecane is often produced by mixing ethanol with 1,5,9-cyclododecatriene and then adding bromine to the mixture. This method allows for the efficient production of hexabromododecane with high purity and yield. The resulting product is then recovered in the form of crystals or particles, which can be further processed for various applications .
Análisis De Reacciones Químicas
Hexabromododecane undergoes several types of chemical reactions, including substitution and addition reactions. One notable reaction is the free-radical addition of hydrogen bromide to alkenes, which leads to the formation of brominated derivatives. This reaction is typically carried out under conditions that favor anti-Markovnikov addition, resulting in the desired brominated product .
Common reagents used in these reactions include hydrogen bromide and sulfuric acid, which facilitate the bromination process. The major products formed from these reactions are brominated alkanes, which can be further utilized in various industrial applications .
Aplicaciones Científicas De Investigación
Hexabromododecane has a wide range of scientific research applications. In chemistry, it is used as a flame retardant additive in the production of polystyrene foams, which are commonly used for thermal insulation in buildings and other constructions . In biology and medicine, hexabromododecane is studied for its potential effects on human health and the environment. Research has shown that it can bioaccumulate and biomagnify in the food chain, leading to potential health concerns .
In industry, hexabromododecane is used in the manufacturing of textiles, electronic equipment, and automotive components. Its flame-retardant properties make it an essential component in ensuring the safety and durability of these products .
Mecanismo De Acción
The mechanism of action of hexabromododecane involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to high temperatures, which then react with free radicals produced during combustion. This reaction helps to inhibit the propagation of the flame, effectively reducing the flammability of the material .
Comparación Con Compuestos Similares
Hexabromododecane is often compared to other brominated flame retardants, such as tetrabromobisphenol A and decabromodiphenyl ether. While all these compounds share similar flame-retardant properties, hexabromododecane is unique in its high bromine content and its ability to provide effective flame retardancy at lower concentrations .
Similar compounds include:
- Tetrabromobisphenol A
- Decabromodiphenyl ether
- 1-Bromododecane
These compounds are also used in various industrial applications, but hexabromododecane stands out due to its superior flame-retardant properties and lower environmental impact.
Propiedades
Número CAS |
26447-49-4 |
|---|---|
Fórmula molecular |
C12H20Br6 |
Peso molecular |
643.7 g/mol |
Nombre IUPAC |
1,1,4,7,10,10-hexabromododecane |
InChI |
InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
Clave InChI |
DQYHBUIHXMLXFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


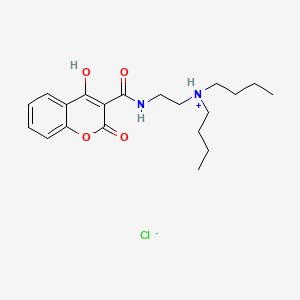
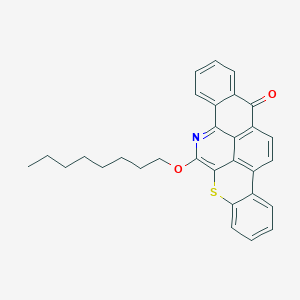

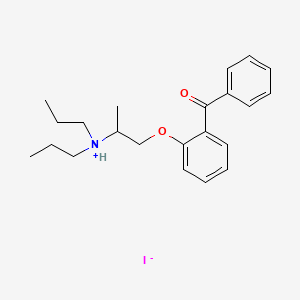
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
